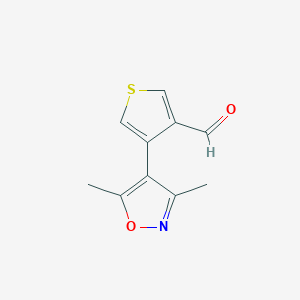
4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde is a heterocyclic compound that features both an oxazole and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde typically involves the formation of the oxazole and thiophene rings followed by their subsequent coupling. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) can be crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It is utilized in the production of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and oxazole derivatives, such as:
- Thiophene-2-carbaldehyde
- 2,4-Dimethyl-1,3-thiazole
- 1,3-Oxazole derivatives
Uniqueness
What sets 4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde apart is its unique combination of the oxazole and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(Dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound is characterized by a thiophene ring substituted with a dimethyl oxazole moiety and an aldehyde group. This unique structure is believed to contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
Key Findings:
- Inhibition of Bacterial Growth : The compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.25 mg/mL .
- Biofilm Reduction : In vitro assays demonstrated that this compound can reduce biofilm formation by more than 90% across various bacterial strains, indicating its potential as an anti-biofilm agent .
| Pathogen | MIC (mg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.125 | >90 |
| Escherichia coli | 0.25 | >90 |
| Candida albicans | 0.25 | >70 |
Cytotoxicity Studies
While exploring the cytotoxic effects of the compound, it was found to exhibit low toxicity towards human fibroblast cell lines at concentrations below 0.2 mg/mL. However, higher concentrations resulted in moderate cytotoxicity, suggesting a dose-dependent effect .
The biological activity of this compound is thought to involve several mechanisms:
- Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death .
- Hydrophobic Interactions : Its structure allows for hydrophobic interactions with bacterial membranes, enhancing its antimicrobial efficacy .
Study 1: Antimicrobial Efficacy
In a comparative study involving various isoxazole derivatives, this compound was found to be one of the most potent compounds against S. aureus, outperforming several reference antibiotics .
Study 2: Biofilm Disruption
Another study focused on biofilm-forming pathogens demonstrated that this compound effectively disrupted biofilms at low concentrations, highlighting its potential utility in treating chronic infections associated with biofilms .
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2S/c1-6-10(7(2)13-11-6)9-5-14-4-8(9)3-12/h3-5H,1-2H3 |
InChI Key |
GUATWWBEBCFDQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CSC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















